(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one
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Overview
Description
(1R,4S)-2-acetyl-2-azabicyclo[221]Heptan-5-en-3-one is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-2-acetyl-2-azabicyclo[2.2.1]Heptan-5-en-3-one typically involves a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-2-acetyl-2-azabicyclo[2.2.1]Heptan-5-en-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the substituents involved .
Scientific Research Applications
(1R,4S)-2-acetyl-2-azabicyclo[2.2.1]Heptan-5-en-3-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,4S)-2-acetyl-2-azabicyclo[2.2.1]Heptan-5-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features.
Dichloroaniline: A compound with an aniline ring substituted with chlorine atoms, used for comparison due to its distinct chemical properties.
Uniqueness
(1R,4S)-2-acetyl-2-azabicyclo[2.2.1]Heptan-5-en-3-one is unique due to its specific bicyclic structure and the presence of an acetyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(1R,4S)-2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C8H9NO2/c1-5(10)9-7-3-2-6(4-7)8(9)11/h2-3,6-7H,4H2,1H3/t6-,7+/m1/s1 |
InChI Key |
ZUMZWQHPSXZHBQ-RQJHMYQMSA-N |
Isomeric SMILES |
CC(=O)N1[C@@H]2C[C@H](C1=O)C=C2 |
Canonical SMILES |
CC(=O)N1C2CC(C1=O)C=C2 |
Origin of Product |
United States |
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